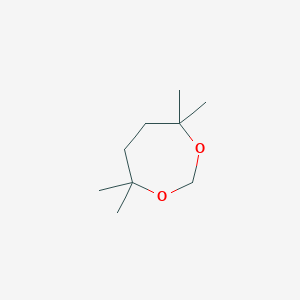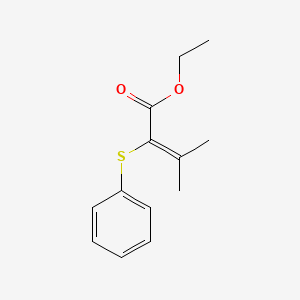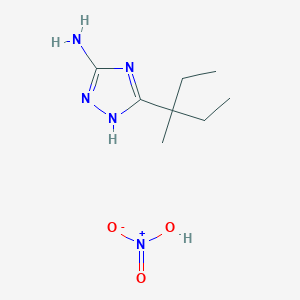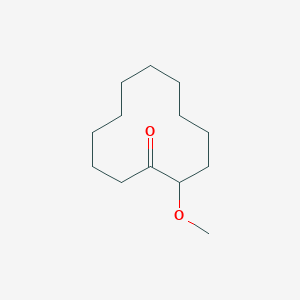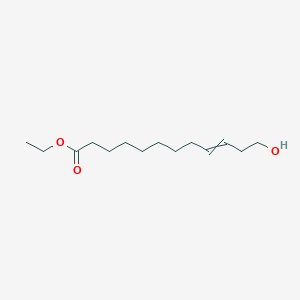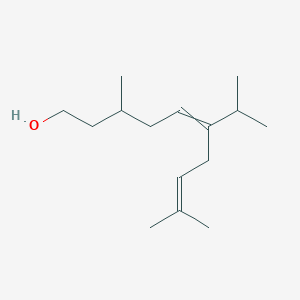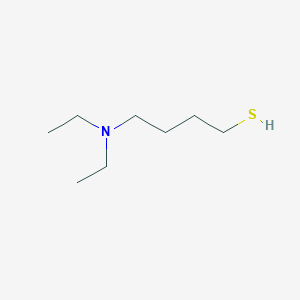
4-(Diethylamino)butane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diethylamino)butane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) and a diethylamino group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Diethylamino)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutane-1-thiol with diethylamine under basic conditions. The reaction typically proceeds as follows:
4-ClC4H9SH+(C2H5)2NH→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)butane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
4-(Diethylamino)butane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical assays and as a probe for thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Diethylamino)butane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: Similar structure but lacks the diethylamino group.
4-(Dimethylamino)butane-1-thiol: Similar structure but with dimethylamino instead of diethylamino group.
1,4-Butanedithiol: Contains two thiol groups but lacks the amino group.
Propiedades
Número CAS |
79825-63-1 |
|---|---|
Fórmula molecular |
C8H19NS |
Peso molecular |
161.31 g/mol |
Nombre IUPAC |
4-(diethylamino)butane-1-thiol |
InChI |
InChI=1S/C8H19NS/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3 |
Clave InChI |
YFLGELAXNLBLJE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


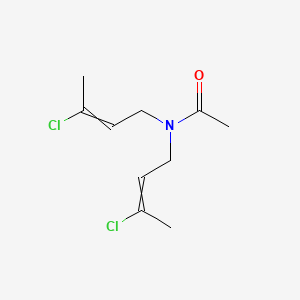
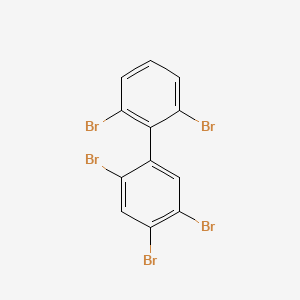
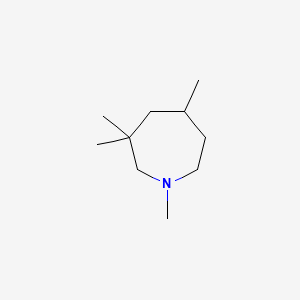
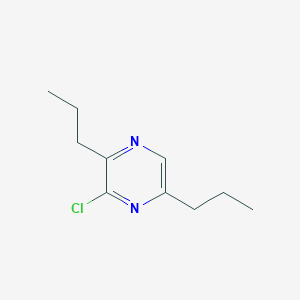
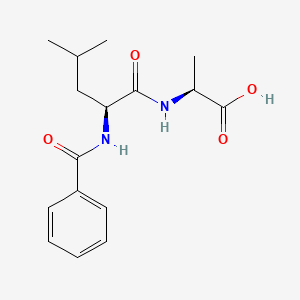
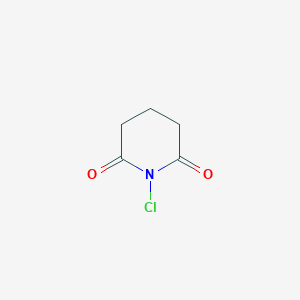
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
